benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride
Overview
Description
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the protection of the amine group using a carbobenzyloxy (Cbz) group. The process begins with the reaction of piperidine with benzyl chloroformate to form the Cbz-protected piperidine. This intermediate is then subjected to a series of reactions to introduce the aminomethyl group at the 3-position of the piperidine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines .
Scientific Research Applications
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Alloc-protected amines
- N-Boc-protected amines
- N-Cbz-protected amines
Comparison: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions .
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m0./s1 |
InChI Key |
MACXIWCHAVQVRI-ZOWNYOTGSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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